1-Chlorohexan-2-one

Description

The exact mass of the compound 1-Chlorohexan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chlorohexan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chlorohexan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

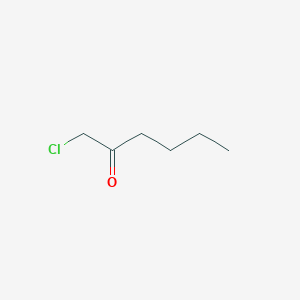

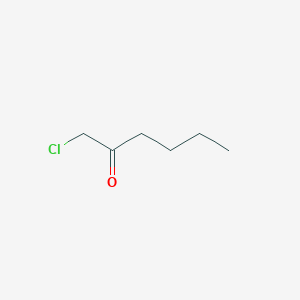

Structure

3D Structure

Properties

IUPAC Name |

1-chlorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXNLWRKEVZHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295739 | |

| Record name | 1-chlorohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-68-1 | |

| Record name | 1-Chloro-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 105286 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC105286 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chlorohexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chlorohexan-2-one chemical properties and structure

An In-depth Technical Guide to 1-Chlorohexan-2-one: Chemical Properties, Structure, and Synthetic Utility

Authored by: A Senior Application Scientist

Abstract

1-Chlorohexan-2-one (CAS No: 20261-68-1) is a bifunctional organic compound belonging to the class of α-haloketones.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, molecular structure, spectroscopic signature, synthesis, and reactivity. As a versatile synthetic building block, 1-Chlorohexan-2-one possesses two key electrophilic sites—the carbonyl carbon and the adjacent chlorine-bearing carbon—which impart a rich and diverse reactivity profile. This document explores its utility in nucleophilic substitution reactions and classic rearrangements, such as the Favorskii rearrangement, highlighting its significance for researchers, scientists, and professionals in drug development and fine chemical synthesis. Detailed protocols for its safe handling and a representative synthetic application are also provided to bridge theoretical knowledge with practical application.

Molecular Structure and Physicochemical Properties

1-Chlorohexan-2-one is a colorless liquid with a pungent odor.[1] Its molecular structure consists of a six-carbon chain with a ketone functional group at the C2 position and a chlorine atom at the C1 position. This arrangement makes it an α-chloroketone.

The presence of the electron-withdrawing carbonyl group and the adjacent electronegative chlorine atom significantly influences the molecule's electronic distribution and reactivity. The carbonyl carbon (C2) is electrophilic due to the polarity of the C=O bond, while the α-carbon (C1) is activated towards nucleophilic attack due to the inductive effect of the chlorine atom and its ability to act as a leaving group.

The molecule has four rotatable bonds, contributing to its conformational flexibility.[3]

Physicochemical Data

The key physicochemical properties of 1-Chlorohexan-2-one are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 20261-68-1 | [2][4] |

| Molecular Formula | C₆H₁₁ClO | [2][4] |

| Molecular Weight | 134.61 g/mol | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 173.2 °C at 760 mmHg | [1][2] |

| Density | 0.989 g/cm³ | [1][2] |

| Flash Point | 77 °C | [1] |

| Refractive Index | 1.424 | [1] |

| Vapor Pressure | 1.28 mmHg at 25°C | [3] |

Synthesis of 1-Chlorohexan-2-one

The most common and direct method for synthesizing α-chloroketones is the α-halogenation of the corresponding ketone. For 1-Chlorohexan-2-one, this involves the chlorination of 2-hexanone. The reaction typically proceeds via an enol or enolate intermediate, which then attacks a chlorine source.

Experimental Protocol: Synthesis via α-Chlorination of 2-Hexanone

This protocol is a representative procedure based on standard methods for the α-chlorination of ketones.

Materials:

-

2-Hexanone

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Methanol or an inert solvent like Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hexanone (1 equivalent) in the chosen solvent (e.g., CH₂Cl₂).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of dichlorinated byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-Chlorohexan-2-one.

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset for 1-Chlorohexan-2-one is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

-

δ ~4.1-4.3 ppm (s, 2H): The two protons on the carbon bearing the chlorine (C1). This signal appears as a singlet and is shifted significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

-

δ ~2.6-2.8 ppm (t, 2H): The two protons on the carbon adjacent to the carbonyl group (C3). This signal will be a triplet due to coupling with the C4 protons.

-

δ ~1.5-1.7 ppm (m, 2H): The methylene protons at the C4 position. This signal will be a multiplet due to coupling with protons on C3 and C5.

-

δ ~1.2-1.4 ppm (m, 2H): The methylene protons at the C5 position. This will appear as a multiplet.

-

δ ~0.9 ppm (t, 3H): The terminal methyl group protons (C6), appearing as a triplet.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

-

δ ~200-205 ppm: The carbonyl carbon (C2).

-

δ ~45-50 ppm: The chloromethyl carbon (C1).

-

δ ~38-42 ppm: The methylene carbon adjacent to the carbonyl (C3).

-

δ ~25-30 ppm: The methylene carbon at C4.

-

δ ~22-24 ppm: The methylene carbon at C5.

-

δ ~13-15 ppm: The terminal methyl carbon (C6).

Predicted Infrared (IR) Spectrum

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1725-1740 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (ketone) stretching vibration. This is a key diagnostic peak.

-

~1465 cm⁻¹: C-H bending (scissoring) of the CH₂ groups.

-

~720-780 cm⁻¹: C-Cl stretching vibration.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): A peak for the molecular ion [C₆H₁₁ClO]⁺ would be expected at m/z = 134, with a characteristic M+2 peak at m/z = 136 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

-

Major Fragments: Common fragmentation patterns would include α-cleavage on either side of the carbonyl group.

-

Loss of the chloromethyl radical (•CH₂Cl), leading to the acylium ion [CH₃(CH₂)₃CO]⁺ at m/z = 85.

-

Loss of the butyl radical (•C₄H₉), leading to the [COCH₂Cl]⁺ ion at m/z = 77/79.

-

McLafferty rearrangement could also occur, leading to a fragment at m/z = 92/94.

-

Reactivity and Synthetic Applications

The dual electrophilic nature of 1-Chlorohexan-2-one makes it a valuable precursor for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The C1 carbon is susceptible to attack by a wide range of nucleophiles, proceeding via an Sₙ2 mechanism.[5] This reaction is efficient for introducing new functional groups at the α-position.

Common Nucleophiles and Products:

-

Amines (Primary and Secondary): Form α-amino ketones, which are important scaffolds in medicinal chemistry.

-

Azide Ion (N₃⁻): Produces α-azido ketones, versatile intermediates for synthesizing α-amino ketones or triazoles.[5]

-

Thiourea: Leads to the formation of 2-aminothiazole derivatives, a common heterocyclic motif in pharmaceuticals.

-

Cyanide Ion (CN⁻): Yields α-keto nitriles, which can be further hydrolyzed to β-keto acids.[5]

The Favorskii Rearrangement

The Favorskii rearrangement is a hallmark reaction of α-haloketones possessing an enolizable proton on the α'-carbon (C3 in this case).[6][7] In the presence of a strong base (e.g., alkoxides), the α-haloketone rearranges to form a carboxylic acid derivative with a rearranged carbon skeleton.[8]

The reaction proceeds through a cyclopropanone intermediate. For 1-Chlorohexan-2-one, treatment with a base like sodium methoxide (NaOMe) would lead to the formation of methyl pentanoate.

The mechanism involves the formation of an enolate, intramolecular cyclization, and subsequent nucleophilic ring-opening.

Caption: Mechanism of the Favorskii Rearrangement.

Safety, Handling, and Disposal

1-Chlorohexan-2-one is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

Based on GHS classifications, this compound is associated with the following hazards:

-

H227: Combustible liquid.[2]

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9] All handling should be performed in a well-ventilated fume hood.[9]

-

Handling: Keep away from heat, sparks, and open flames.[10] Avoid contact with skin, eyes, and clothing.[9] Use spark-proof tools and explosion-proof equipment.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is 4 °C.[2] Store away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[12] This material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[10] Do not allow it to enter drains or waterways.[10]

Conclusion

1-Chlorohexan-2-one is a synthetically valuable α-haloketone with a well-defined reactivity profile governed by its two electrophilic centers. Its ability to undergo nucleophilic substitutions and classical rearrangements like the Favorskii rearrangement makes it a potent intermediate for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthetic routes, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

-

Wikipedia. Favorskii rearrangement.

-

Bach, R. D., et al. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry, 72(23), 8749–8759.

-

Grokipedia. Favorskii reaction.

-

TCI Chemicals. (2025). SAFETY DATA SHEET.

-

NROChemistry. Favorskii Rearrangement.

-

Labscoop. (2016). SAFETY DATA SHEET: 6-Chloro-2-hexanone.

-

Harper College. (2011). Material Safety Data Sheet: 1-Chlorohexane.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

-

PubChem. 1-Chloro-2-hexanone.

-

Guidechem. 1-chlorohexan-2-one 20261-68-1 wiki.

-

PubChem. 1-Chlorohexane.

-

Fisher Scientific. (2014). SAFETY DATA SHEET: 1-Chlorohexane.

-

AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.

-

Organic Syntheses. (2011). Procedure for 2-Bromo-2-cyclohexen-1-one.

-

ChemicalBook. 1-Chlorohexane(544-10-5) MS spectrum.

-

ChemicalBook. 1-Chlorohexane(544-10-5) 13C NMR spectrum.

-

LookChem. Cas 20261-68-1, 1-chlorohexan-2-one.

-

American Elements. 1-chlorohexan-2-one.

-

National Institute of Standards and Technology. Hexane, 1-chloro-.

-

ChemicalBook. 1-Chlorohexane(544-10-5) 1H NMR spectrum.

-

PubChem. 6-Chlorohexan-2-one.

-

ChemicalBook. 6-Chloro-2-hexanone synthesis.

-

Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane.

-

National Institute of Standards and Technology. Cyclohexanone, 2-chloro-.

-

Google Patents. Process for producing 1-chlorohexane.

-

ChemicalBook. 2-CHLOROHEXANE(638-28-8) 13C NMR spectrum.

-

National Institutes of Health. Concise Approach to Cyclohexyne and 1,2-Cyclohexadiene Precursors.

-

BenchChem. Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles.

-

National Institutes of Health. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.

-

Chemistry LibreTexts. 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones.

-

The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube.

-

Professor Dave Explains. (2021, April 6). 1a: Introduction to nucleophilic addition reactions [Video]. YouTube.

-

National Institutes of Health. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.

Sources

- 1. Cas 20261-68-1,1-chlorohexan-2-one | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Chloro-2-hexanone | C6H11ClO | CID 266571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. adichemistry.com [adichemistry.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. content.labscoop.com [content.labscoop.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physical Properties of 1-Chlorohexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-chlorohexan-2-one (CAS No: 20261-68-1), a versatile ketone utilized as an intermediate in pharmaceutical and chemical synthesis.[1] This document is intended to serve as a vital resource for researchers and professionals in drug development and organic chemistry, offering not only a compilation of key physical data but also detailed, field-proven methodologies for their experimental determination. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to uphold the highest standards of scientific integrity and practical utility.

Introduction: The Synthetic Utility of 1-Chlorohexan-2-one

1-Chlorohexan-2-one, with the molecular formula C₆H₁₁ClO, is a halogenated ketone that holds significant value as a reactive intermediate in organic synthesis.[1][2] Its structure, featuring a carbonyl group and a chlorine atom on the adjacent carbon, provides two reactive centers for a variety of chemical transformations. This dual reactivity makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and other fine chemicals.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products.

Core Physical Properties of 1-Chlorohexan-2-one

The fundamental physical characteristics of 1-chlorohexan-2-one are summarized in the table below. These values are critical for predicting its behavior in various experimental settings, from reaction kinetics to separation and purification processes.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | [2][3][4] |

| Molecular Weight | 134.61 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Pungent | [5] |

| Boiling Point | 173.2 °C at 760 mmHg | [1][4] |

| Density | 0.989 g/cm³ | [1][4] |

| Refractive Index (n20/D) | 1.424 | [1] |

| Melting Point | Not available | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents | [5] |

| Vapor Pressure | 1.28 mmHg at 25°C | [1][3] |

| Flash Point | 77 °C | [1] |

Expert Insight: The lack of a specified melting point in most databases suggests that the freezing point of 1-chlorohexan-2-one is likely below standard ambient temperatures, making its liquid state the most relevant for typical laboratory applications. The noted solubility profile is characteristic of many moderately polar organic compounds, indicating its miscibility with common organic solvents like ethanol, acetone, and ether.[5]

Experimental Determination of Physical Properties

To ensure the purity and identity of 1-chlorohexan-2-one for sensitive applications, particularly in drug development, independent verification of its physical properties is often necessary. The following section details the standard, self-validating protocols for determining these key parameters.

Determination of Boiling Point

The boiling point is a crucial indicator of a liquid's purity. For 1-chlorohexan-2-one, a distillation-based method is most appropriate.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of 1-chlorohexan-2-one in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. The atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.

Causality of Experimental Choices: The use of boiling chips prevents bumping and ensures a controlled boiling process, leading to a more accurate temperature reading. The steady distillation temperature is indicative of a pure substance.

Caption: Protocol for Density Measurement using a Pycnometer.

Determination of Refractive Index

The refractive index is a sensitive measure of a substance's composition and is valuable for quality control. An Abbe refractometer is the standard instrument for this measurement.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of 1-chlorohexan-2-one to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered.

-

Reading: Read the refractive index from the instrument's scale. The temperature should be controlled and noted, as the refractive index is temperature-dependent.

Authoritative Grounding: The refractive index is a well-established physical constant for pure compounds. Comparing the experimentally determined value to the literature value provides a strong indication of purity.

Caption: Workflow for Refractive Index Determination.

Safety and Handling

While comprehensive safety data for 1-chlorohexan-2-one is not extensively documented in publicly available literature, its structure as a halogenated ketone suggests that appropriate precautions should be taken. It is advisable to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The physical properties of 1-chlorohexan-2-one presented in this guide provide a foundational dataset for its application in research and development. The detailed experimental protocols offer a framework for the in-house validation of these properties, ensuring the quality and consistency of this important synthetic intermediate. As with any chemical reagent, a commitment to rigorous characterization and safe handling is essential for successful and reproducible scientific outcomes.

References

-

LookChem. 1-chlorohexan-2-one. [Link]

-

PubChem. 1-Chloro-2-hexanone. [Link]

-

American Elements. 1-chlorohexan-2-one. [Link]

-

PubChem. 1-Chlorohexan-2-OL. [Link]

-

Printtech Healthcare Pvt Ltd. Chlorohexanone, also known as 6-chloro-2-hexanone.... [Link]

Sources

Spectroscopic Characterization of 1-Chlorohexan-2-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chlorohexan-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this alpha-haloketone.

Introduction

1-Chlorohexan-2-one (C₆H₁₁ClO) is a halogenated ketone of interest in organic synthesis and as a potential intermediate in various chemical processes.[1][2][3][4][5] Its reactivity is largely dictated by the presence of two key functional groups: a carbonyl group and an alpha-chloro substituent. Accurate structural confirmation and purity assessment of this compound are paramount for its effective application. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will explore the expected spectroscopic signatures of 1-chlorohexan-2-one, offering insights into the interpretation of its NMR, IR, and MS data.

Molecular Structure and Logic of Analysis

To fully interpret the spectroscopic data, a clear understanding of the molecular structure of 1-chlorohexan-2-one is essential. The molecule consists of a six-carbon chain with a ketone at the C2 position and a chlorine atom at the C1 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy

Theoretical Basis: The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen and chlorine, deshield nearby protons, causing them to resonate at a higher frequency (downfield). The multiplicity of a signal is determined by the number of neighboring protons (n) and follows the n+1 rule.

Predicted ¹H NMR Spectrum of 1-Chlorohexan-2-one:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (-CH₂Cl) | 4.1 - 4.3 | Singlet (s) | 2H |

| H3 (-CH₂CO-) | 2.6 - 2.8 | Triplet (t) | 2H |

| H4 (-CH₂CH₂CO-) | 1.6 - 1.8 | Sextet | 2H |

| H5 (-CH₂CH₃) | 1.3 - 1.5 | Sextet | 2H |

| H6 (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

Causality Behind Assignments:

-

H1 (-CH₂Cl): These protons are adjacent to both the chlorine atom and the carbonyl group, two strongly electron-withdrawing functionalities. This dual influence leads to significant deshielding, placing their signal in the downfield region of 4.1-4.3 ppm.[6] Since there are no adjacent protons, the signal is expected to be a singlet.

-

H3 (-CH₂CO-): The protons on the carbon alpha to the other side of the carbonyl group are also deshielded, but to a lesser extent than H1. Their chemical shift is anticipated to be in the range of 2.6-2.8 ppm.[6] These protons are coupled to the two protons on C4, resulting in a triplet.

-

H4 and H5: These methylene protons are further from the electron-withdrawing groups and will therefore resonate more upfield. Their signals are expected to be complex multiplets (sextets) due to coupling with their respective neighbors.

-

H6 (-CH₃): The terminal methyl protons are the most shielded and will appear at the highest field, around 0.9-1.0 ppm.[7] They are coupled to the two protons on C5, giving rise to a triplet.

¹³C NMR Spectroscopy

Theoretical Basis: The chemical shift of a carbon atom is also dependent on its electronic environment. Carbonyl carbons are highly deshielded and appear at very low field. Carbons bonded to electronegative atoms are also shifted downfield.[8][9]

Predicted ¹³C NMR Spectrum of 1-Chlorohexan-2-one:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Cl) | 45 - 55 |

| C2 (C=O) | 200 - 210 |

| C3 (-CH₂CO-) | 40 - 50 |

| C4 (-CH₂CH₂CO-) | 25 - 35 |

| C5 (-CH₂CH₃) | 20 - 30 |

| C6 (-CH₃) | 10 - 15 |

Causality Behind Assignments:

-

C2 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 200-210 ppm.[9][10]

-

C1 (-CH₂Cl): The carbon atom bonded to the chlorine atom will be significantly deshielded, with a predicted chemical shift between 45 and 55 ppm.[9][11]

-

C3 (-CH₂CO-): The alpha-carbon on the other side of the carbonyl group will also be deshielded, appearing in the 40-50 ppm range.

-

C4, C5, and C6: These aliphatic carbons will appear at progressively higher fields (more shielded) as their distance from the electron-withdrawing groups increases.[9]

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a small organic molecule like 1-chlorohexan-2-one would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be shimmed to achieve homogeneity, which is crucial for obtaining sharp, well-resolved signals.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (AQ): Set to around 3-4 seconds to ensure good resolution.[12][13][14]

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.[13] For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time of the protons of interest is necessary.[15]

-

Number of Scans (NS): For a reasonably concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.[12]

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.[16][17]

-

Acquisition Time (AQ) and Relaxation Delay (D1): Similar to ¹H NMR, but longer acquisition times and relaxation delays may be needed, especially for quaternary carbons, due to their longer T₁ relaxation times.[12]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans (hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[8]

-

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Predicted IR Spectrum of 1-Chlorohexan-2-one:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1735 | Strong, Sharp |

| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-Cl | 600 - 800 | Medium to Weak |

Causality Behind Assignments:

-

C=O Stretch: The most prominent feature in the IR spectrum of 1-chlorohexan-2-one will be a strong, sharp absorption band in the region of 1715-1735 cm⁻¹, which is characteristic of the carbonyl stretching vibration in an aliphatic ketone.[10][18][19][20] The presence of the electronegative chlorine atom on the alpha-carbon can slightly increase this frequency.

-

C-H Stretch: Absorptions corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain will be observed in the 2850-3000 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.[18]

Experimental Protocol: IR Data Acquisition

For a liquid sample like 1-chlorohexan-2-one, the following methods are commonly employed:

-

Neat Sample (Thin Film):

-

Place a drop of the liquid sample directly onto a salt plate (e.g., NaCl or KBr).[21]

-

Place a second salt plate on top to create a thin film of the liquid.[21][22]

-

Mount the "sandwich" in the spectrometer's sample holder and acquire the spectrum.[23][24] This method is quick and avoids solvent interference.

-

-

Attenuated Total Reflectance (ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal (e.g., ZnSe or diamond).

-

Acquire the spectrum. ATR is a very common and convenient method for liquid samples, requiring minimal sample preparation.[25]

-

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

Predicted Mass Spectrum of 1-Chlorohexan-2-one:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 134 and 136 in an approximate 3:1 ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[1][2][3]

Major Fragmentation Pathways:

The fragmentation of 1-chlorohexan-2-one is expected to be dominated by cleavages alpha to the carbonyl group.

-

Alpha-Cleavage: This is a common fragmentation pathway for ketones.[26][27][28]

-

Loss of the butyl radical (•C₄H₉): Cleavage of the C2-C3 bond will result in the formation of a chloromethyl acylium ion at m/z = 79/81 (CH₂ClCO⁺).

-

Loss of the chloromethyl radical (•CH₂Cl): Cleavage of the C1-C2 bond will lead to the formation of a pentanoyl cation at m/z = 85 (C₄H₉CO⁺). This is often a very favorable fragmentation.

-

-

McLafferty Rearrangement: While possible, a McLafferty rearrangement is less likely to be a major pathway as it requires a gamma-hydrogen on the butyl chain, which is present. This would result in a neutral butene molecule and a charged enol fragment.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

M [label="[C₆H₁₁ClO]⁺˙\nm/z = 134/136"]; F1 [label="[CH₂ClCO]⁺\nm/z = 79/81"]; F2 [label="[C₄H₉CO]⁺\nm/z = 85"]; R1 [label="•C₄H₉"]; R2 [label="•CH₂Cl"];

M -> F1 [label="α-cleavage"]; M -> R1 [style=invis]; M -> F2 [label="α-cleavage"]; M -> R2 [style=invis]; } }

Caption: Predicted major fragmentation pathways of 1-chlorohexan-2-one in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like 1-chlorohexan-2-one.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their m/z ratio.

-

Detector: The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The spectroscopic characterization of 1-chlorohexan-2-one provides a clear and unambiguous confirmation of its structure. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key carbonyl and chloro functional groups. Mass spectrometry provides the molecular weight and characteristic isotopic pattern for chlorine, with fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic analysis is an indispensable component of quality control and characterization for this important chemical intermediate.

References

-

Yalpani, M., Modarai, B., & Khoshdel, E. (1979). 13C NMR of α‐haloketones. Organic Magnetic Resonance, 12(4), 254–256. [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. [Link]

-

ResearchGate. How to prepare IR samples? [Link]

-

Scribd. IR Sample Preparation Techniques. [Link]

-

Giraudeau, P. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(3), 241. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. [Link]

-

Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 131-161). Royal Society of Chemistry. [Link]

-

Chemistry Department, NMR Facility. (2020, April 13). Optimized Default 1H Parameters. [Link]

-

PubChem. 1-Chloro-2-hexanone. [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]

-

Scribd. IR Spectroscopy of Aldehydes and Ketones. [Link]

-

PubChem. 1-Chlorohexane. [Link]

-

Al-Zaydi, A. A. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776–6879. [Link]

-

OpenOChem Learn. Ketones. [Link]

-

McMurry, J. (2023). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

MSU chemistry. NMR Spectroscopy. [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

American Elements. 1-chlorohexan-2-one. [Link]

-

LookChem. Cas 20261-68-1,1-chlorohexan-2-one. [Link]

-

National Institute of Standards and Technology. Hexane, 1-chloro-. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. Hexane, 1-chloro-. [Link]

-

Spectral Notes C-13 nmr. [Link]

-

YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

YouTube. (2017, December 14). 12.02 Carbon-13 NMR Spectroscopy. [Link]

-

YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy. [Link]

-

SpectraBase. 1-Chlorohexane - Optional[13C NMR] - Chemical Shifts. [Link]

-

Table of Characteristic Proton NMR Shifts. [Link]

Sources

- 1. 1-Chloro-2-hexanone | C6H11ClO | CID 266571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. Cas 20261-68-1,1-chlorohexan-2-one | lookchem [lookchem.com]

- 5. 1-Chlorohexan-2-one | CymitQuimica [cymitquimica.com]

- 6. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Spectral Notes C-13 nmr [science.umd.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. sci-hub.ru [sci-hub.ru]

- 12. books.rsc.org [books.rsc.org]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

- 17. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.pg.edu.pl [chem.pg.edu.pl]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. researchgate.net [researchgate.net]

- 23. pharmatutor.org [pharmatutor.org]

- 24. scribd.com [scribd.com]

- 25. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

- 28. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Properties of 1-Chlorohexan-2-one

Executive Summary: 1-Chlorohexan-2-one (CAS No. 20261-68-1) is a versatile bifunctional organic compound belonging to the class of α-chloroketones. These compounds are characterized by two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—making them highly valuable intermediates in organic synthesis.[1] Their utility is particularly pronounced in the construction of various heterocyclic systems, such as oxazoles and imidazoles, and as precursors in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the principal synthetic routes to 1-chlorohexan-2-one, details its physicochemical and spectroscopic properties, outlines its key chemical reactivities, and establishes protocols for its safe handling.

Introduction to α-Chloroketones and 1-Chlorohexan-2-one

α-Haloketones are a well-established class of reactive intermediates extensively used as building blocks for more complex molecular architectures.[1] Their synthetic value stems from the presence of a leaving group (halide) on the carbon adjacent to a carbonyl, which activates both sites for a variety of nucleophilic substitution and condensation reactions.

1-Chlorohexan-2-one, with the molecular formula C₆H₁₁ClO, is a colorless to yellowish liquid with a pungent odor.[2] It serves as a representative example of a linear-chain α-chloroketone and is employed as an intermediate in diverse chemical syntheses.[2] Its structure facilitates reactions such as alkylation of nucleophiles at the C1 position and condensation at the C2 carbonyl, providing a strategic entry point to a wide array of functionalized molecules.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 1-chlorohexan-2-one are summarized below. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of 1-Chlorohexan-2-one

| Property | Value | Reference(s) |

| CAS Number | 20261-68-1 | [2][3] |

| Molecular Formula | C₆H₁₁ClO | [3][4] |

| Molecular Weight | 134.60 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [2][4] |

| Boiling Point | 173.2 °C at 760 mmHg | [2][4] |

| Density | 0.989 g/cm³ | [2][4] |

| Refractive Index | 1.424 | [2] |

| Flash Point | 77 °C | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 1-chlorohexan-2-one after synthesis.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The chloromethyl protons (-CH₂Cl) at C1 would appear as a singlet shifted significantly downfield (typically δ 4.0-4.5 ppm) due to the deshielding effects of both the chlorine atom and the adjacent carbonyl group. The methylene protons at C3 would appear as a triplet adjacent to the carbonyl group, with other methylene and methyl protons appearing further upfield.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear evidence of the functional groups.[5][6] The carbonyl carbon (C2) is the most deshielded, appearing far downfield (typically δ > 200 ppm). The chloromethyl carbon (C1) will also be downfield (typically δ 45-55 ppm). The remaining aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically found in the range of 1720-1740 cm⁻¹. The presence of the chlorine atom alpha to the carbonyl can slightly increase the frequency of this absorption compared to an unsubstituted ketone. A C-Cl stretching band is also expected, though it is often weaker and appears in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns would include α-cleavage at the carbonyl group.

Synthesis of 1-Chlorohexan-2-one

Two primary and reliable synthetic strategies are available for the preparation of 1-chlorohexan-2-one, starting from either the corresponding ketone or a carboxylic acid.

Diagram 1: Synthetic Pathways to 1-Chlorohexan-2-one

Caption: Final step: Conversion of diazoketone to α-chloroketone.

-

Step A (Acyl Chloride Formation): Hexanoic acid is converted to the more reactive hexanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activation is necessary as the carboxylic acid itself would simply undergo an acid-base reaction with diazomethane.

-

Step B (Diazoketone Formation): Diazomethane (CH₂N₂) is a highly reactive and hazardous reagent that acts as a nucleophile, attacking the acyl chloride to form an α-diazoketone intermediate. [7]This reaction must be performed with extreme caution in a specialized setup (e.g., using fire-polished glassware at low temperatures) due to the explosive nature of diazomethane.

-

Step C (Hydrochlorination): The resulting diazoketone is carefully treated with anhydrous hydrogen chloride (HCl). The diazo carbon is protonated, creating an excellent leaving group (N₂ gas), which is then displaced by the chloride ion in an Sₙ2 reaction to yield the final product. [8]

-

Step A - Hexanoyl Chloride Synthesis: In a fume hood, combine hexanoic acid (1.0 eq) and thionyl chloride (1.2 eq). Add a catalytic amount of DMF. Heat the mixture gently under reflux for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution (SO₂ and HCl). Distill the crude mixture under vacuum to obtain pure hexanoyl chloride.

-

Step B - Diazoketone Synthesis (Expert Handling Required): Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald®) in a dedicated, non-etched glass apparatus. Cool a solution of hexanoyl chloride (1.0 eq) in anhydrous diethyl ether to 0 °C. Slowly add the ethereal solution of diazomethane (approx. 2.2 eq) with gentle stirring until a faint yellow color persists. Allow the reaction to stir at 0 °C for 1 hour.

-

Step C - Formation of 1-Chlorohexan-2-one: While maintaining the temperature at 0 °C, bubble anhydrous HCl gas slowly through the diazoketone solution, or add a pre-chilled ethereal HCl solution dropwise. Vigorous nitrogen evolution will occur. Continue the addition until the yellow color disappears completely.

-

Workup: Allow the solution to stand for 30 minutes. Wash the ethereal solution with water, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the residue by vacuum distillation.

Reactivity and Synthetic Applications

1-Chlorohexan-2-one is a valuable precursor for various organic molecules, primarily due to its two reactive sites.

-

Synthesis of Heterocycles: It is an ideal substrate for Hantzsch-type syntheses. For example, reaction with a primary amide or thioamide can lead to the formation of oxazole or thiazole rings, respectively, which are common motifs in medicinal chemistry. [9][10]* Alkylation Reactions: The C1 carbon is electrophilic and readily undergoes Sₙ2 reactions with a wide range of soft and hard nucleophiles (e.g., amines, thiols, carbanions), allowing for the introduction of diverse functional groups at the α-position.

-

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters or amides, depending on the nucleophile used). With 1-chlorohexan-2-one, this would lead to derivatives of cyclopentanecarboxylic acid.

Safety and Handling

1-Chlorohexan-2-one is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity and Irritation: It is considered toxic and may cause irritation upon contact with the skin and eyes. [11]Inhalation of vapors may cause respiratory irritation. [11]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [4]* Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not pour down the drain.

Conclusion

1-Chlorohexan-2-one is a synthetically important α-chloroketone with well-defined physicochemical properties. Its preparation is most efficiently achieved either by direct chlorination of 2-hexanone or through a multi-step sequence starting from hexanoic acid. The dual reactivity of this molecule makes it a potent intermediate for constructing a variety of organic structures, particularly heterocyclic compounds. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in research and development.

References

-

PubChem. 6-Chlorohexan-2-one | C6H11ClO | CID 82468. Available from: [Link]

- Google Patents. Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.

-

American Elements. 1-chlorohexan-2-one | CAS 20261-68-1. Available from: [Link]

-

PubChem. 1-Chloro-2-hexanone | C6H11ClO | CID 266571. Available from: [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]

-

YouTube. 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. Available from: [Link]

-

NIH National Library of Medicine. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

-

PubChem. 1-Chlorohexan-2-OL | C6H13ClO | CID 12357255. Available from: [Link]

-

ACS Publications. Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. Available from: [Link]

-

ACS Publications. Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. Available from: [Link]

-

NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. Available from: [Link]

- Google Patents. Chlorination with sulfuryl chloride.

-

NIH National Library of Medicine. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Available from: [Link]

-

ResearchGate. 1 H-and 13 C-NMR 1D and 2D spectroscopic data of 1 and 2 (500 and 125... Available from: [Link]

-

LookChem. Cas 20261-68-1,1-chlorohexan-2-one. Available from: [Link]

-

Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Available from: [Link]

-

Harper College. Material Safety Data Sheet - 2-Hexanone. Available from: [Link]

-

Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

-

Química Organica.org. Arndt Eistert (Synthesis). Available from: [Link]

-

Taylor & Francis Online. α-halo ketones – Knowledge and References. Available from: [Link]

-

SlideShare. Arndt-eistert homologation. Available from: [Link]

-

ChemConnections. 13C NMR Spectroscopy. Available from: [Link]

-

Macmillan Group, Princeton University. Oxazole. Available from: [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

-

J-STAGE. Chlorination by Sulfuryl Chloride. V.1) Reaction with Benzyl Alcohols. Available from: [Link]

-

MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

-

ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. Available from: [Link]

-

YouTube. OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available from: [Link]

-

LookChem. Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. Available from: [Link]

-

YouTube. Arndt-Eistert Synthesis. Available from: [Link]

-

PubChem. 4-Chlorohexan-2-one | C6H11ClO | CID 12673222. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of alkyl chlorides. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Available from: [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 20261-68-1,1-chlorohexan-2-one | lookchem [lookchem.com]

- 3. 1-Chloro-2-hexanone | C6H11ClO | CID 266571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. chemconnections.org [chemconnections.org]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Arndt-Eistert Synthesis [organic-chemistry.org]

- 8. Arndt Eistert (Synthesis) [quimicaorganica.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reaction mechanism of 1-chlorohexan-2-one with nucleophiles

An In-depth Technical Guide to the Reaction Mechanisms of 1-chlorohexan-2-one with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms of 1-chlorohexan-2-one, a representative α-haloketone, with various nucleophiles. As versatile intermediates in organic synthesis, the reactivity of α-haloketones is of paramount importance to researchers and drug development professionals.[1] This document delineates the two primary competing pathways—bimolecular nucleophilic substitution (Sɴ2) and the Favorskii rearrangement—offering a detailed analysis of the underlying principles that govern the reaction outcome. We will explore the mechanistic steps, influential factors, and provide actionable experimental protocols to afford researchers precise control over these transformations.

Introduction: The Duality of α-Haloketone Reactivity

1-chlorohexan-2-one (C₆H₁₁ClO) is a bifunctional organic molecule featuring a ketone carbonyl group and a chlorine atom on the adjacent (α) carbon.[1][2] This arrangement creates a unique electronic environment that dictates its reactivity. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[3] However, the presence of acidic protons on the opposite side of the carbonyl (the α'-position) opens up an alternative reaction cascade.

Consequently, the interaction of 1-chlorohexan-2-one with a nucleophile is not a singular event but a competition between two distinct and elegant mechanistic pathways:

-

Direct Substitution (Sɴ2): A direct displacement of the chloride by the nucleophile.

-

Rearrangement (Favorskii): A base-mediated rearrangement proceeding through a cyclopropanone intermediate.

The selection between these pathways is not arbitrary; it is a direct consequence of the nucleophile's character, the solvent system, and the reaction conditions. Understanding and controlling these variables is the key to harnessing the synthetic potential of this class of compounds.

Pathway A: The Bimolecular Nucleophilic Substitution (Sɴ2) Reaction

The Sɴ2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral.[4][5]

Mechanism and Energetic Favorability

The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the α-carbon.[6]

Caption: Sɴ2 mechanism on 1-chlorohexan-2-one.

A critical insight is that α-haloketones are significantly more reactive in Sɴ2 reactions than their corresponding alkyl halide counterparts.[6] This rate enhancement is attributed to two factors:

-

Inductive Effect: The electron-withdrawing carbonyl group polarizes the C-Cl bond, increasing the partial positive charge on the α-carbon and its attractiveness to nucleophiles.[3]

-

Transition State Stabilization: The p-orbitals of the carbonyl group overlap with the orbitals of the developing transition state. This delocalization of electron density lowers the activation energy of the reaction.[3][6]

Causality of Experimental Choices for Sɴ2

To favor the Sɴ2 pathway, side reactions, particularly the Favorskii rearrangement, must be suppressed. This is achieved by carefully selecting the nucleophile and solvent.

-

Nucleophile Selection: The ideal nucleophile for Sɴ2 on an α-haloketone is one with high nucleophilicity but low basicity.[3][7] Strongly basic nucleophiles will preferentially abstract an α'-proton, initiating the Favorskii rearrangement.[7]

-

Solvent Selection: Polar aprotic solvents such as acetone, DMF, or DMSO are the preferred medium.[3][8] These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "bare" and highly reactive. Protic solvents, conversely, can hydrogen-bond with the nucleophile, reducing its potency.

Pathway B: The Favorskii Rearrangement

When 1-chlorohexan-2-one is treated with a strong base, a fascinating and synthetically powerful rearrangement occurs. This multi-step process, named the Favorskii rearrangement, results in the formation of a carboxylic acid derivative with a rearranged carbon skeleton.[9][10]

Mechanism: A Step-by-Step Analysis

The reaction is initiated by the base acting not as a nucleophile, but as a Brønsted-Lowry base.[11]

-

Enolate Formation: The base abstracts an acidic proton from the α'-carbon (C3), forming an enolate intermediate. This is the crucial branching point from the Sɴ2 pathway.[9][11][12]

-

Intramolecular Cyclization: The enolate oxygen pushes electron density back, and the α'-carbon attacks the α-carbon, displacing the chloride ion in an intramolecular Sɴ2 reaction. This forms a highly strained bicyclo[3.1.0]hexan-2-one (a cyclopropanone) intermediate.[9][11]

-

Nucleophilic Attack on the Carbonyl: The nucleophile (often the alkoxide base itself) attacks the electrophilic carbonyl carbon of the cyclopropanone.[11][12]

-

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the bonds to the former α-carbon. The ring opens to form the more stable carbanion.[11] For 1-chlorohexan-2-one, this cleavage will generate the carbanion stabilized by the adjacent butyl group.

-

Protonation: A rapid proton transfer from the solvent or a proton source quenches the carbanion, yielding the final rearranged product, typically a methyl pentanoate derivative if methoxide is used.

Caption: The Favorskii rearrangement pathway.

Controlling the Reaction: A Summary of Influential Factors

The choice between the Sɴ2 and Favorskii pathways is a classic example of kinetic versus thermodynamic control, dictated primarily by the nucleophile's dual role as a nucleophile and a base.

| Factor | Favors Sɴ2 Pathway | Favors Favorskii Rearrangement | Rationale |

| Nucleophile | High nucleophilicity, low basicity (e.g., I⁻, Br⁻, CN⁻, RCOO⁻) | High basicity (e.g., RO⁻, OH⁻, R₂N⁻) | Basic nucleophiles preferentially abstract the acidic α'-proton, initiating enolate formation.[3][7] |

| Solvent | Polar Aprotic (Acetone, DMF, DMSO) | Protic (e.g., ROH, H₂O) often used as the solvent and nucleophile source. | Aprotic solvents enhance the reactivity of less basic nucleophiles.[3][8] Protic solvents are required for the protonation step of the Favorskii. |

| Substrate | Less substituted α'-carbon | Must possess at least one α'-hydrogen. | The Favorskii mechanism is contingent on the ability to form an enolate at the α'-position.[11] |

Experimental Protocol: Favorskii Rearrangement of 1-chlorohexan-2-one

This protocol is adapted from established procedures for the Favorskii rearrangement and provides a self-validating system for synthesizing a pentanoate derivative.[12]

Objective: To synthesize methyl 2-methylpentanoate via the Favorskii rearrangement of 1-chlorohexan-2-one using sodium methoxide.

Materials and Reagents

-

1-chlorohexan-2-one (1.0 eq)

-

Sodium metal (2.2 eq)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Oil bath

-

Separatory funnel

-

Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology

-

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an argon atmosphere, carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved to form a fresh solution of sodium methoxide.

-

Initial Reaction: Cool the sodium methoxide solution to 0 °C. Transfer a solution of 1-chlorohexan-2-one (1.0 eq) in anhydrous Et₂O to the methoxide solution via cannula.

-

Reaction Progression: Allow the resulting white slurry to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 55 °C. Stir the reaction mixture vigorously for 4 hours at this temperature.[12]

-

Quenching: After 4 hours, cool the reaction to ambient temperature, and then further cool to 0 °C in an ice/water bath.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Dilute the mixture with Et₂O.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Et₂O.[12]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

-

Characterization: Confirm the structure of the resulting methyl 2-methylpentanoate using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Experimental workflow for the Favorskii rearrangement.

Conclusion

The reaction of 1-chlorohexan-2-one with nucleophiles is a nuanced process governed by a delicate balance of competing factors. The Sɴ2 pathway, favored by non-basic nucleophiles in polar aprotic solvents, provides a direct route to α-substituted ketones. In contrast, the Favorskii rearrangement, dominant in the presence of strong bases, offers a sophisticated method for skeletal rearrangement to produce valuable carboxylic acid derivatives. For the medicinal and process chemist, a deep, mechanistic understanding of these pathways is not merely academic; it is a prerequisite for the rational design of synthetic routes and the efficient production of complex molecular targets.

References

-

Wikipedia. Favorskii rearrangement. [Link]

-

NROChemistry. Favorskii Rearrangement. [Link]

-

AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

-

Organic Chemistry Portal. Favorskii Reaction. [Link]

-

YouTube. Favorskii Rearrangement. [Link]

-

JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

-

LookChem. Cas 20261-68-1,1-chlorohexan-2-one. [Link]

-

Chemistry LibreTexts. 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

-

Chemistry LibreTexts. 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. [Link]

-

Chemistry LibreTexts. 7.5: Reaction mechanisms. [Link]

-

University of Wisconsin-Madison. "Pushing Electrons;" Representing Reaction Mechanisms. [Link]

-

Chemistry LibreTexts. 8.5: Mechanisms of Nucleophilic Substitution Reactions. [Link]

-

PubChem. 1-Chloro-2-hexanone. [Link]

Sources

- 1. Cas 20261-68-1,1-chlorohexan-2-one | lookchem [lookchem.com]

- 2. 1-Chloro-2-hexanone | C6H11ClO | CID 266571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. askthenerd.com [askthenerd.com]

- 6. youtube.com [youtube.com]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. Favorskii Reaction [organic-chemistry.org]

- 11. adichemistry.com [adichemistry.com]

- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

Stability and Storage of 1-Chlorohexan-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorohexan-2-one (C₆H₁₁ClO) is a halogenated ketone that serves as a versatile intermediate in various chemical syntheses, including the preparation of pharmaceuticals and other specialty chemicals.[1][2] Its utility is derived from the reactivity of the carbon-chlorine bond and the adjacent carbonyl group. However, like many alpha-chloro ketones, 1-chlorohexan-2-one is susceptible to degradation, which can impact the purity, safety, and outcome of its intended applications.[3] This guide provides an in-depth analysis of the stability of 1-chlorohexan-2-one, its decomposition pathways, and best practices for its storage and handling to ensure its integrity over time.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-chlorohexan-2-one is fundamental to its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | [2][4][5] |

| Molecular Weight | 134.61 g/mol | [4][5] |

| Appearance | Liquid | [5] |

| Boiling Point | 173.2 °C at 760 mmHg | [5] |

| Density | 0.989 g/cm³ | [5] |

| Vapor Pressure | 1.28 mmHg at 25°C | [6] |

| CAS Number | 20261-68-1 | [2][5][6] |

Chemical Stability and Decomposition Pathways

The stability of 1-chlorohexan-2-one is compromised by its tendency to undergo decomposition, a characteristic shared by other low molecular weight alpha-halogenated ketones.[3] The primary driving force for this degradation is the lability of the α-chloro group, which is activated by the adjacent carbonyl group. Several decomposition pathways can be anticipated, leading to the formation of impurities and potentially hazardous conditions.

Dehydrochlorination

The most common decomposition pathway for alpha-halo ketones is dehydrochlorination, the elimination of hydrogen chloride (HCl).[3] This reaction can be initiated by heat, light, or the presence of bases. The liberated HCl can then catalyze further degradation of the ketone.

Caption: Proposed dehydrochlorination of 1-chlorohexan-2-one.

Hydrolysis

In the presence of water, 1-chlorohexan-2-one can undergo hydrolysis to form 1-hydroxyhexan-2-one and hydrochloric acid. This reaction is accelerated by both acidic and basic conditions.

Caption: Proposed hydrolysis of 1-chlorohexan-2-one.

Polymerization and Resinification

The unsaturated ketone formed from dehydrochlorination can readily undergo polymerization, leading to the formation of undesirable resinous materials.[3] This process is often catalyzed by the presence of acids (including the HCl byproduct), light, and metals.[3] The accumulation of these polymers can lead to discoloration and a decrease in the purity of the material.

Stabilization Strategies

Given the inherent instability of alpha-chloro ketones, proactive measures are necessary to ensure their shelf-life. A patented method for stabilizing alpha-monohalogenated ketones involves the addition of a small amount of water.[3] The presence of water, in concentrations from 0.1% up to the saturation point, has been shown to inhibit decomposition and resinification.[3] It is proposed that water may act by hydrating the ketone, making it less prone to elimination reactions, or by diluting the effect of any formed HCl.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintaining the quality and safety of 1-chlorohexan-2-one.

Storage Conditions

-

Temperature: Store at 4°C.[5] Refrigeration minimizes the rate of decomposition reactions.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.

-

Container: Use tightly sealed containers made of inert materials. Amber glass is recommended to protect the compound from light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals, as these can catalyze decomposition.

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoiding Ignition Sources: Keep away from heat, sparks, and open flames.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Analytical Methods for Stability Assessment

Regular analytical testing is crucial to monitor the purity of 1-chlorohexan-2-one and detect the onset of degradation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust method for assessing the purity of volatile compounds like 1-chlorohexan-2-one and quantifying the presence of volatile degradation products.

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a flame ionization detector.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Final Hold: 5 minutes at 240°C.

-

-

Data Analysis: Purity is determined by area percent calculation. The appearance of new peaks over time indicates the formation of degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze for non-volatile impurities, such as polymerization products.

Experimental Protocol:

-

Instrument: HPLC with a UV or Refractive Index (RI) detector.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or RI detection.

-

Data Analysis: The appearance and growth of post-eluting peaks can indicate the formation of polymeric impurities.

Karl Fischer Titration

This method is essential for quantifying the water content, especially if water is used as a stabilizer.

Experimental Protocol:

-

Instrument: Karl Fischer titrator.

-

Reagent: A suitable Karl Fischer reagent for ketones.

-

Procedure: Follow the instrument manufacturer's instructions for titrating an accurately weighed sample of 1-chlorohexan-2-one.

Conclusion

1-Chlorohexan-2-one is a valuable chemical intermediate whose utility is dependent on its purity. Its inherent instability, primarily through dehydrochlorination and subsequent polymerization, necessitates careful storage and handling. By implementing the recommended storage conditions, including refrigeration and the potential use of water as a stabilizer, and by employing routine analytical monitoring, researchers and drug development professionals can ensure the integrity of this important reagent.

References

-

AMERICAN ELEMENTS®. 1-chlorohexan-2-one | CAS 20261-68-1. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10992, 1-Chlorohexane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 266571, 1-Chloro-2-hexanone. [Link]

- U.S.

Sources

- 1. 1-CHLOROHEXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 1-Chloro-2-hexanone | C6H11ClO | CID 266571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]

- 4. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Safe Handling and Application of 1-Chlorohexan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction